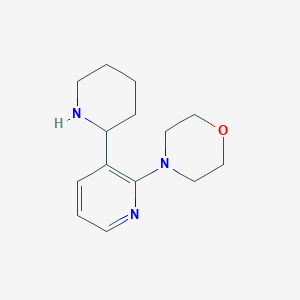
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and triazole rings. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Rings: The final step involves coupling the pyridazine and triazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridazine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the rings .
Applications De Recherche Scientifique
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Triazole Derivatives: Compounds with the triazole ring are known for their antimicrobial and antifungal properties.
Uniqueness
2-(6-Hydroxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyridazine and triazole rings, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C8H7N5O3 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
5-methyl-2-(6-oxo-1H-pyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-4-7(8(15)16)12-13(11-4)5-2-3-6(14)10-9-5/h2-3H,1H3,(H,10,14)(H,15,16) |
Clé InChI |
QNYTXPKFFLLZNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1C(=O)O)C2=NNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


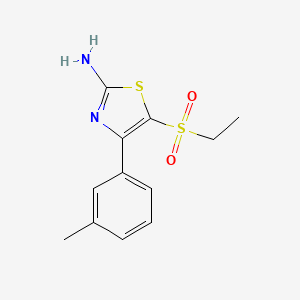



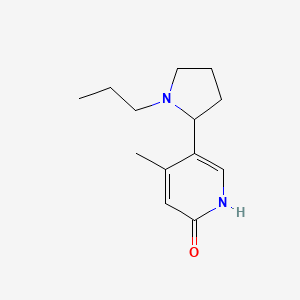


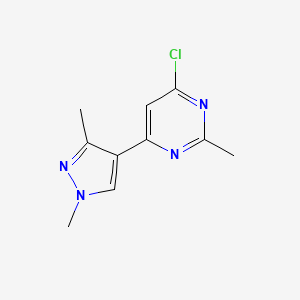
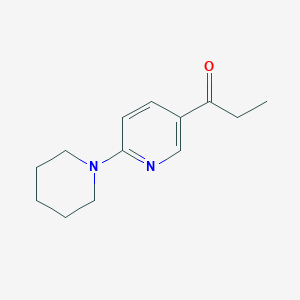
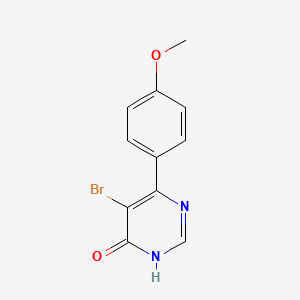
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
